molecular formula C14H14F3NO4S B2492958 N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1788784-16-6

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2492958
CAS RN: 1788784-16-6
M. Wt: 349.32
InChI Key: JWBRWCLGYYFSAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as N-(furan-3-ylmethylene)benzenesulfonamides, can be achieved through gold(I)-catalyzed cascade reactions starting from accessible materials. This process highlights the potential for innovative synthesis routes involving group migration and gold carbenoid chemistry (Wang et al., 2014).

Molecular Structure Analysis

Crystallographic studies of compounds with similar structures, like N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide, provide insight into intermolecular interactions, including C-H...O, C-H...π, and C-H...Cl, which play crucial roles in determining their molecular packing and overall structure (Bats et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of benzenesulfonamide derivatives can lead to various biochemical interactions, as seen in the inhibition of kynurenine 3-hydroxylase by specific N-(4-phenylthiazol-2-yl)benzenesulfonamides. These reactions underscore the compounds' biochemical significance and potential therapeutic applications (Röver et al., 1997).

Physical Properties Analysis

Analyzing the physical properties involves understanding the crystal structure, as exemplified by N-(3-methoxybenzoyl)benzenesulfonamide. X-ray diffraction studies reveal its crystallization behavior and the stabilizing effects of hydrogen bonding and other intermolecular interactions, which are pivotal for its physical form (Sreenivasa et al., 2014).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including their potential as antimicrobial agents, are illustrated through the synthesis and evaluation of compounds like 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides. These studies highlight the compounds' versatile chemical functionalities and their relevance in developing new chemical entities with potential biological activities (El-Gaby et al., 2018).

Future Directions

The future directions for this compound would depend on its intended application. It could potentially be used in the development of pharmaceuticals, agrochemicals, or materials, given the functional groups present in its structure .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c1-21-13(12-6-3-7-22-12)9-18-23(19,20)11-5-2-4-10(8-11)14(15,16)17/h2-8,13,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRWCLGYYFSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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